molecular formula C17H14N4O2 B12176573 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide

Cat. No.: B12176573
M. Wt: 306.32 g/mol
InChI Key: UYWKLHCTGYZVLD-UHFFFAOYSA-N
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Description

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring both pyridazinone and pyridine moieties, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide typically involves the following steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution or through the use of phenyl-substituted starting materials.

    Attachment of the Pyridine Moiety: This step often involves nucleophilic substitution reactions where the pyridine ring is attached to the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds generally involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyridazinone or pyridine derivatives.

    Substitution: Both the pyridazinone and pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyridazinone and pyridine derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds like 3-phenylpyridazin-6-one share a similar core structure.

    Pyridine Derivatives: Compounds such as N-(pyridin-3-yl)acetamide have a similar pyridine moiety.

Uniqueness

The uniqueness of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide lies in its combined pyridazinone and pyridine structure, which may confer distinct chemical and biological properties compared to other compounds.

Properties

Molecular Formula

C17H14N4O2

Molecular Weight

306.32 g/mol

IUPAC Name

2-(6-oxo-3-phenylpyridazin-1-yl)-N-pyridin-3-ylacetamide

InChI

InChI=1S/C17H14N4O2/c22-16(19-14-7-4-10-18-11-14)12-21-17(23)9-8-15(20-21)13-5-2-1-3-6-13/h1-11H,12H2,(H,19,22)

InChI Key

UYWKLHCTGYZVLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CN=CC=C3

Origin of Product

United States

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